molecular formula C12H17BrN2 B13627944 4-Bromo-n1-cyclohexylbenzene-1,2-diamine

4-Bromo-n1-cyclohexylbenzene-1,2-diamine

Cat. No.: B13627944
M. Wt: 269.18 g/mol
InChI Key: SYZXRTMAUZQKSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine typically involves the bromination of n1-cyclohexylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n1-cyclohexylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-n1-cyclohexylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-n1-cyclohexylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,2-dimethoxybenzene
  • 4-Bromo-n1-cyclopropylbenzene-1,2-diamine
  • 4-Bromo-1,2-diaminobenzene

Uniqueness

4-Bromo-n1-cyclohexylbenzene-1,2-diamine is unique due to the presence of both a bromine atom and a cyclohexyl group on the benzene ring, along with two amine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

4-Bromo-n1-cyclohexylbenzene-1,2-diamine is an organic compound characterized by its molecular formula C12H17BrN2C_{12}H_{17}BrN_2 and a molecular weight of approximately 269.18 g/mol. This compound features a bromine atom at the para position of a benzene ring, with cyclohexyl and two amine groups at the ortho positions. The unique structural attributes of this compound make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-bromo-1-N-cyclohexylbenzene-1,2-diamine
  • Canonical SMILES : C1CCC(CC1)NC2=C(C=C(C=C2)Br)N

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Bromination of n1-cyclohexylbenzene-1,2-diamine : This method typically involves the use of bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile under controlled conditions to ensure selectivity at the desired position.
  • Acetylation followed by Bromination : An alternative route involves acetylating 1,2-diaminobenzene before bromination.

This compound exhibits its biological activity through interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. The precise mechanisms remain an area for further investigation.

Biological Evaluations

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa .
  • Anticancer Properties : Preliminary findings suggest that this compound may possess anticancer activity, warranting further exploration in cancer pharmacology .

Case Studies and Research Findings

Several case studies have documented the biological evaluations of compounds related to this compound:

StudyFindings
Mashabi et al. (2023)Identified sub-micromolar potency against Pseudomonas aeruginosa with specific inhibition of pyocyanin production .
Cytotoxicity StudiesDemonstrated favorable safety margins in human cell lines, supporting progression to in vivo studies .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparative analysis:

Compound NameMolecular FormulaKey Features
4-Bromo-1,2-benzenediamineC6H6BrN2Lacks cyclohexyl group; simpler structure
4-Bromo-N,N-dimethylbenzene-1,2-diamineC10H12BrN2Contains dimethyl groups instead of cyclohexyl
5-Bromo-N1-isopropylbenzene-1,2-diamineC12H16BrN2Isopropyl group; different steric effects

The presence of the cyclohexyl group in this compound may influence its steric properties and reactivity compared to other derivatives.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

4-bromo-1-N-cyclohexylbenzene-1,2-diamine

InChI

InChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2

InChI Key

SYZXRTMAUZQKSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)Br)N

Origin of Product

United States

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